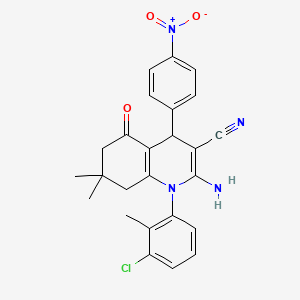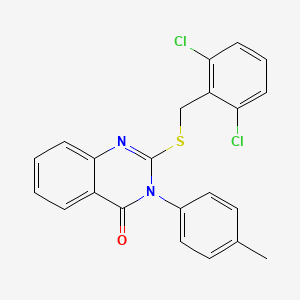
1-Hydroxy-4-((2-methoxyphenyl)diazenyl)-N-phenyl-2-naphthamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Hydroxy-4-((2-methoxyphenyl)diazenyl)-N-phenyl-2-naphthamide is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by the presence of a hydroxy group, a methoxyphenyl diazenyl group, and a naphthamide moiety, making it a subject of interest in organic chemistry and material science.
Preparation Methods
The synthesis of 1-Hydroxy-4-((2-methoxyphenyl)diazenyl)-N-phenyl-2-naphthamide typically involves multiple steps, including the formation of the diazenyl group and the coupling of the naphthamide moiety. Common synthetic routes include:
Diazotization Reaction: This involves the reaction of aniline derivatives with nitrous acid to form diazonium salts.
Coupling Reaction: The diazonium salt is then coupled with a naphthamide derivative under controlled conditions to form the desired compound.
Purification: The final product is purified using techniques such as recrystallization or chromatography to ensure high purity.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of automated reactors and continuous flow systems to enhance efficiency and yield.
Chemical Reactions Analysis
1-Hydroxy-4-((2-methoxyphenyl)diazenyl)-N-phenyl-2-naphthamide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding quinones.
Reduction: The diazenyl group can be reduced to form amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or sulfonation.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like nitric acid. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-Hydroxy-4-((2-methoxyphenyl)diazenyl)-N-phenyl-2-naphthamide has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of dyes, pigments, and other materials due to its chromophoric properties.
Mechanism of Action
The mechanism of action of 1-Hydroxy-4-((2-methoxyphenyl)diazenyl)-N-phenyl-2-naphthamide involves its interaction with molecular targets such as enzymes and receptors. The hydroxy and diazenyl groups play crucial roles in its binding affinity and specificity. The compound may exert its effects through pathways involving oxidative stress, signal transduction, and gene expression modulation.
Comparison with Similar Compounds
1-Hydroxy-4-((2-methoxyphenyl)diazenyl)-N-phenyl-2-naphthamide can be compared with similar compounds such as:
1-Hydroxy-2-naphthamide: Lacks the diazenyl and methoxyphenyl groups, resulting in different chemical properties and applications.
4-((2-Methoxyphenyl)diazenyl)-N-phenyl-2-naphthamide:
N-Phenyl-2-naphthamide: Lacks both the hydroxy and diazenyl groups, making it less versatile in chemical reactions.
Properties
CAS No. |
478250-35-0 |
|---|---|
Molecular Formula |
C24H19N3O3 |
Molecular Weight |
397.4 g/mol |
IUPAC Name |
1-hydroxy-4-[(2-methoxyphenyl)diazenyl]-N-phenylnaphthalene-2-carboxamide |
InChI |
InChI=1S/C24H19N3O3/c1-30-22-14-8-7-13-20(22)26-27-21-15-19(23(28)18-12-6-5-11-17(18)21)24(29)25-16-9-3-2-4-10-16/h2-15,28H,1H3,(H,25,29) |
InChI Key |
XBGGLFONRAKGCV-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1N=NC2=CC(=C(C3=CC=CC=C32)O)C(=O)NC4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[4-(benzyloxy)phenyl]-2-{[5-(4-tert-butylphenyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12046976.png)

![(5Z)-5-{[3-(4-fluorophenyl)-1H-pyrazol-4-yl]methylidene}-2-imino-3-(1,3-thiazol-2-yl)-1,3-thiazolidin-4-one](/img/structure/B12046983.png)

![4-{(1E)-1-[2-({[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)hydrazinylidene]ethyl}phenyl acetate](/img/structure/B12046994.png)

![4-{[(E)-(4-chloro-3-nitrophenyl)methylidene]amino}-5-(3-methoxyphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B12047007.png)
![2-[(2-Fluoro-5-iodophenyl)methylidene]propanedinitrile](/img/structure/B12047008.png)



![11-{(5Z)-5-[1-(4-chlorobenzyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}undecanoic acid](/img/structure/B12047025.png)
![9-fluoro-3-hydroxy-5-methyl-N-(4-methylpyridin-2-yl)-1-oxo-6,7-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-2-carboxamide](/img/structure/B12047028.png)

